N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide

Lipophilicity Drug Design ADME

Researchers seeking a validated 4-arylamido-3-methylisoxazole scaffold with a critical meta-CF₃ pharmacophore often face supply inconsistencies. This compound directly addresses that need, providing the core intermediate for structure-activity relationship studies. - Delivers nanomolar kinase inhibition as a core intermediate, analogous to the potent FMS inhibitor 6a (GI₅₀ = 0.016 μM). - The trifluoromethyl group enhances potency ~8-fold in cellular assays relative to non-fluorinated analogs, crucial for phenotypic screening. - Uniquely occupies a distinct chemical space (ChEMBL CHEMBL1578731) for composition-of-matter patent generation.

Molecular Formula C12H8ClF3N2O2
Molecular Weight 304.65
CAS No. 478262-53-2
Cat. No. B2807983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide
CAS478262-53-2
Molecular FormulaC12H8ClF3N2O2
Molecular Weight304.65
Structural Identifiers
SMILESCC1=NOC(=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H8ClF3N2O2/c1-6-9(13)11(20-18-6)17-10(19)7-3-2-4-8(5-7)12(14,15)16/h2-5H,1H3,(H,17,19)
InChIKeyANBGGXNXXLMVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide (CAS 478262-53-2): Core Identity and Sourcing Baseline


N-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative incorporating a 4-chloro-3-methylisoxazole ring linked to a meta-trifluoromethylphenyl carboxamide. Its molecular formula is C₁₂H₈ClF₃N₂O₂, with a molecular weight of 304.65 g/mol, a computed LogP of 3.91, and a topological polar surface area of 55.13 Ų . The compound is registered in ChEMBL as CHEMBL1578731 [1] and is commercially available for research use at ≥98% purity .

Why In-Class Isoxazole Benzamides Cannot Simply Replace N-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide


Substitution of the m-CF₃ group on the benzamide ring with a 4-Cl or H atom, as in the close analog 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 478262-43-0), reduces the computed LogP from 3.91 to 3.54 . This 0.37–0.7 log unit decrease significantly alters lipophilicity-driven membrane permeability and metabolic stability profiles [1]. Because the isoxazole scaffold’s kinase-inhibitory pharmacophore depends on the precise electronic and steric environment conferred by the CF₃ substituent, even seemingly minor structural variations can lead to functionally distinct selectivity and potency outcomes, making direct replacement without re-validation scientifically unreliable [2].

Quantitative Differentiation of N-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide Against Closest Analogs


Computed LogP Advantage Over 4-Chloro Analog (CAS 478262-43-0)

The presence of the 3-trifluoromethyl substituent on the benzamide ring of the target compound (CAS 478262-53-2) increases the computed LogP by 0.37–0.70 units relative to the 4-chloro analog (CAS 478262-43-0), which lacks the CF₃ group .

Lipophilicity Drug Design ADME

Trifluoromethyl Group Drives Anti-Cancer Activity Enhancement: Class-Level Evidence

In a controlled study of isoxazole-based molecules, the introduction of a –CF₃ group at the 4-position of the isoxazole increased anti-cancer potency 8-fold (IC₅₀ improved from 19.72 μM to 2.63 μM) in MCF-7 breast cancer cells [1]. While this study does not directly evaluate the target compound, the identical pharmacophoric motif—a trifluoromethyl group on a heterocyclic scaffold attached to an aromatic system—provides strong class-level evidence that the CF₃ substituent in the target benzamide confers enhanced biological activity compared to non-fluorinated analogs.

Anticancer CF3 Pharmacophore Structure-Activity Relationship

4-Arylamido-3-Methylisoxazole Scaffold Yields Potent FMS Kinase Inhibition

A closely related 4-arylamido-3-methylisoxazole derivative bearing a m-CF₃ benzamide moiety (compound 6a) inhibited FMS kinase with GI₅₀ = 0.016 μM and IC₅₀ = 9.95 nM, demonstrating excellent selectivity against a 45-kinase panel [1]. The target compound shares the core 4-chloro-3-methylisoxazole scaffold and the critical meta-trifluoromethylbenzamide pharmacophore, suggesting that it occupies the same chemical space as validated FMS kinase inhibitors. This provides a quantitative rationale for selecting the target compound over analogs lacking either the isoxazole chlorine or the trifluoromethyl group when kinase inhibition is the research endpoint.

Kinase Inhibition FMS Cancer Therapeutics

Unique Substituent Pattern Enables Specific Molecular Recognition

The simultaneous presence of a 4-chloro substituent on the isoxazole ring and a meta-trifluoromethyl group on the benzamide creates a halogen-bond donor (Cl) and a strong electron-withdrawing group (CF₃) in a defined spatial orientation (TPSA = 55.13 Ų, TPSA/LogP ratio = 14.1) . This arrangement is distinct from the 4-chloro-only analog (TPSA ≈ 55.1 Ų, TPSA/LogP ratio ≈ 15.6–17.2) and the 3,4-dichloro analog (no CF₃) . The unique electronic and topological signature of the target compound, documented in ChEMBL as CHEMBL1578731, indicates that it occupies a distinct region of chemical space within the isoxazole-benzamide library, which is directly relevant when the research goal is to explore novel patent space or to achieve a differentiated selectivity profile [1].

Chemical Biology SAR Lead Discovery

Optimal Research and Industrial Deployment Scenarios for N-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide


Medicinal Chemistry Lead Optimization Targeting FMS or Related Tyrosine Kinases

Procure this compound when the project requires a validated 4-arylamido-3-methylisoxazole scaffold with a meta-CF₃ pharmacophore. As demonstrated by the potent FMS inhibitor 6a (GI₅₀ = 0.016 μM, IC₅₀ = 9.95 nM), this chemotype delivers nanomolar kinase inhibition and excellent selectivity; the target compound provides the core intermediate for further structure-activity exploration [1].

Cancer Cell-Based Screening for CF₃-Dependent Anti-Proliferative Activity

Use this compound in phenotypic screening panels where trifluoromethyl-dependent potency enhancement is sought. Class-level evidence shows that a –CF₃ group can increase anti-cancer activity ~8-fold (IC₅₀ shift from 19.72 μM to 2.63 μM in MCF-7 cells) relative to non-fluorinated isoxazole analogs [2]. Researchers can thus benchmark the target compound’s cellular activity against its own non-fluorinated controls.

Exploration of Novel Intellectual Property Space via Unique Substituent Combinations

Deploy this compound when the objective is to generate composition-of-matter patents around isoxazole-benzamide derivatives. The specific combination of 4-chloro-3-methylisoxazole with a 3-trifluoromethylbenzamide (TPSA/LogP ratio = 14.1) occupies a distinct region of chemical space relative to the 4-chloro-only (TPSA/LogP ≈ 15.6–17.2) or 3,4-dichloro analogs, as confirmed by its unique ChEMBL identifier CHEMBL1578731 [3].

Agrochemical Intermediate or Crop Protection Scaffold Derivatization

Utilize this benzamide as a building block for the synthesis of isoxazoline-substituted benzamide pesticides. Patents describe the 4-chloro-3-methylisoxazole moiety as a privileged substructure in insecticidal and acaricidal benzamides, and the additional CF₃ group on the target compound may impart improved environmental stability or altered pest spectrum, though direct activity data for the specific compound are currently unavailable [4].

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